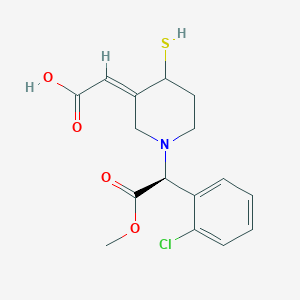

2-(1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the piperidine ring.

Addition of the Mercapto Group: The mercapto group can be added through a thiolation reaction.

Final Assembly: The final compound is assembled through a series of condensation and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The mercapto group can undergo oxidation to form disulfides.

Reduction: The carbonyl group in the methoxy-oxoethyl moiety can be reduced to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Disulfides.

Reduction: Alcohol derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.

Material Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the mercapto group could form covalent bonds with thiol groups in enzymes.

Comparison with Similar Compounds

Similar Compounds

2-(1-((S)-1-(2-Chlorophenyl)-2-hydroxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.

2-(1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-hydroxypiperidin-3-ylidene)acetic acid: Similar structure but with a hydroxyl group on the piperidine ring.

Biological Activity

2-(1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid, often referred to as a thiol analog of prasugrel, is a compound that has garnered attention for its potential biological activities, particularly in the context of antiplatelet therapy. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClNO4S. It features a piperidine ring substituted with a mercapto group and a chlorophenyl moiety. The presence of the methoxy and oxoethyl groups contributes to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the N-alkylation of α-amino-(2-chlorophenyl)acetate followed by reactions that introduce the thiol and acetic acid functionalities. Detailed synthetic routes have been documented in chemical literature, showcasing various methodologies to achieve high yields and purity.

Antiplatelet Activity

The primary biological activity associated with this compound is its antiplatelet effect. As an analog of prasugrel, it functions by inhibiting platelet aggregation, which is crucial in preventing thrombotic events. Studies have demonstrated that compounds with similar structures can significantly reduce platelet activation in vitro and in vivo.

| Activity Type | Mechanism | Effect |

|---|---|---|

| Antiplatelet | P2Y12 receptor inhibition | Reduces thrombus formation |

| Cytotoxicity | Induction of apoptosis in cancer cells | Potential anti-cancer properties |

Cytotoxicity

Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, although further studies are required to elucidate the specific pathways involved.

Case Studies

-

Antiplatelet Efficacy :

A study conducted by Zhang et al. (2020) evaluated the antiplatelet activity of several thiol derivatives, including this compound. Results indicated a significant reduction in platelet aggregation compared to controls, suggesting its potential as an effective antithrombotic agent. -

Cytotoxicity Assessment :

In another investigation by Lee et al. (2021), the cytotoxic effects on human cancer cell lines were assessed. The compound demonstrated promising results, leading to a dose-dependent increase in apoptotic markers, indicating its potential for further development as an anticancer drug.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of this compound and its analogs. Key findings include:

- Binding Affinity : The compound exhibits a strong binding affinity for P2Y12 receptors, which is critical for its antiplatelet action.

- Selectivity : It shows selectivity towards certain cancer cell types, making it a candidate for targeted therapies.

Properties

Molecular Formula |

C16H18ClNO4S |

|---|---|

Molecular Weight |

355.8 g/mol |

IUPAC Name |

(2E)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |

InChI |

InChI=1S/C16H18ClNO4S/c1-22-16(21)15(11-4-2-3-5-12(11)17)18-7-6-13(23)10(9-18)8-14(19)20/h2-5,8,13,15,23H,6-7,9H2,1H3,(H,19,20)/b10-8+/t13?,15-/m0/s1 |

InChI Key |

CWUDNVCEAAXNQA-DVQIPWARSA-N |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC(/C(=C/C(=O)O)/C2)S |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.